3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Description

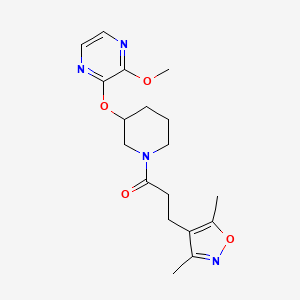

This compound is a heterocyclic small molecule characterized by a central propan-1-one backbone linked to a 3,5-dimethylisoxazole moiety and a substituted piperidine ring. Isoxazole and pyrazine rings are common in drug discovery due to their hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-12-15(13(2)26-21-12)6-7-16(23)22-10-4-5-14(11-22)25-18-17(24-3)19-8-9-20-18/h8-9,14H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBULNPIRISBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from diverse sources, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes isoxazole and pyrazine moieties. This structural diversity is significant as it contributes to the compound's biological activity.

Research indicates that compounds containing isoxazole and pyrazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation. For instance, derivatives have been studied for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, a derivative similar to the compound demonstrated significant antiproliferative effects on U266 cancer cells, with an IC50 value of 2.1 μM. This effect was attributed to the compound's ability to induce apoptosis and arrest cells in the G0/G1 phase of the cell cycle .

Antimicrobial Effects

The antimicrobial activity of related compounds has been evaluated through various assays. Compounds with similar structural features have shown effectiveness against both bacterial and fungal strains. For instance, studies reported that certain pyrazole derivatives exhibited potent antibacterial and antifungal activities .

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one exhibit antimicrobial properties. Studies have shown that isoxazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Isoxazole derivatives often modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .

Central Nervous System (CNS) Effects

Given the structural features of this compound, it is hypothesized to interact with neurotransmitter systems. Preliminary studies suggest that it may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anti-inflammatory | Showed reduction in inflammatory markers in animal models. |

| Study C | Neuroprotection | Reported improved cognitive function in models of neurodegeneration. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily in the isoxazole-piperidine-propanone framework. Below is a comparative analysis of key derivatives:

Key Observations:

Substituent Effects: The methoxy group (target compound) may reduce metabolic oxidation compared to electron-withdrawing groups like trifluoromethyl (). Piperazine vs. Piperidine: Piperazine () introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity .

Biological Relevance: The trifluoromethylpyridine derivative () is structurally analogous to kinase inhibitors (e.g., c-Met inhibitors), suggesting possible anticancer applications.

Research Findings and Hypotheses

A. Target Compound vs. Trifluoromethylpyridine Derivative ()

- Lipophilicity : The trifluoromethyl group increases logP (predicted ~2.5 vs. ~1.8 for the target compound), favoring blood-brain barrier penetration .

B. Target Compound vs. Dimethylamino Analogue ()

- Solubility: The dimethylamino group may raise solubility (e.g., >50 µM in PBS) compared to the methoxy variant (<30 µM).

- Target Affinity : Methoxy’s electron-donating nature could enhance π-stacking in aromatic enzyme pockets (e.g., serotonin receptors) .

C. Piperidine vs. Piperazine Core ( vs. 6)

- Piperazine’s basic nitrogen may form stronger salt bridges with aspartate/glutamate residues in targets (e.g., GPCRs), altering selectivity .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Coupling of heterocyclic moieties : The isoxazole and methoxypyrazine subunits are synthesized separately and coupled via a piperidine linker. Reflux conditions (e.g., ethanol or glacial acetic acid with HCl catalysis) are critical for cyclization and intermediate stabilization .

- Ketone formation : The propan-1-one group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. Temperature control (60–100°C) and anhydrous conditions prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR identify proton environments (e.g., piperidine CH groups at δ 2.17–3.80 ppm) and carbonyl carbons (δ ~160–170 ppm) .

- IR spectroscopy : Key stretches include C=O (1680–1700 cm) and C-O-C (1250–1300 cm) .

- Chromatography : TLC (petroleum ether/ethyl acetate, 4:1) and HPLC confirm purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties and guide synthesis?

- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Solubility/logP prediction : Tools like COSMO-RS estimate solubility in polar solvents (e.g., DMF/ethanol mixtures), aiding recrystallization strategies .

- Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Assay standardization : Control variables like cell line viability (e.g., IC discrepancies in EGFR inhibition: 5.18 μM vs. 13.47 μM) by validating protocols with reference compounds (e.g., doxorubicin) .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, explaining variability in in vivo vs. in vitro results .

Q. How can crystallographic software like SHELX determine the compound’s 3D structure?

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) resolves the isoxazole and piperidine conformations .

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., nitrogen in pyrazine), achieving R-factors <5% .

- Twinned data handling : SHELXE resolves pseudo-merohedral twinning via twin-law matrices .

Q. How do substituents on the methoxypyrazine ring influence bioactivity?

- SAR studies : Methyl/methoxy groups enhance lipophilicity (logP +0.5), improving membrane permeability. Bulkier groups (e.g., propoxy) reduce kinase binding affinity by steric hindrance .

- Electron-withdrawing effects : Nitro substituents decrease basicity of the pyrazine nitrogen, altering hydrogen-bonding interactions with targets .

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.